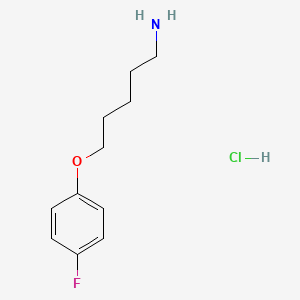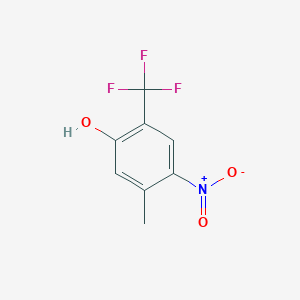![molecular formula C18H14ClN5O B1450015 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-93-8](/img/structure/B1450015.png)
6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Descripción general
Descripción
“6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolopyrimidines . It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a bicyclic compound containing a pyrazole ring fused to a pyrimidine ring . The compound also contains a methoxyphenyl group and a phenyl group .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be represented by the SMILES stringCOC1=CC=C(C=C1)NC2=NC(Cl)=NC3=C2C=NN3C . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.
Aplicaciones Científicas De Investigación
Cancer Research
This compound has shown promise in cancer research due to its structural similarity to other pyrazolopyrimidine derivatives that exhibit antitumor activities. It could potentially act as an inhibitor for certain kinases involved in cell proliferation. Studies have indicated that similar compounds can inhibit the growth of cancer cells, making them a target for the development of new chemotherapeutic agents .
Pharmacology
In pharmacology, the compound’s ability to interact with various enzymes and receptors may be harnessed to develop new drugs. Its molecular structure allows for modifications that could lead to the discovery of novel pharmacophores with specific biological activities .
Chemical Biology
Chemical biologists could use this compound as a tool to study biological systems. By tagging it with fluorescent markers or other probes, researchers can track its interaction with cellular components, helping to elucidate cellular processes at the molecular level .
Drug Design and Discovery
The compound’s framework is conducive to the design of new drugs. Its core structure can be modified to improve its drug-like properties, such as solubility, potency, and selectivity, which are crucial in the early stages of drug discovery .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions. Its potential to act as an inhibitor or substrate for enzymes allows researchers to investigate the mechanisms of enzyme action and regulation .
Biotechnology
Biotechnological applications might include the use of this compound in the development of biosensors or as a building block for more complex molecules used in various biotechnological processes. Its chemical properties could be exploited to create sensors that detect biological changes or to produce materials with specific characteristics .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for the phosphorylation of several key proteins involved in DNA replication and cell cycle progression. By inhibiting CDK2, 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine disrupts these processes, leading to cell cycle arrest .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of CDK2 by 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine leads to cell cycle arrest, specifically at the G1-S phase transition . This arrest can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division for growth .
Propiedades
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-25-14-9-7-12(8-10-14)21-16-15-11-20-24(13-5-3-2-4-6-13)17(15)23-18(19)22-16/h2-11H,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKRADYNOGISPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



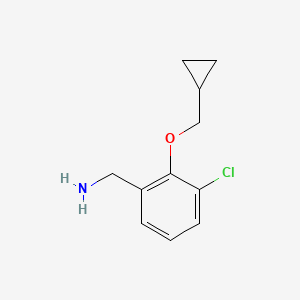

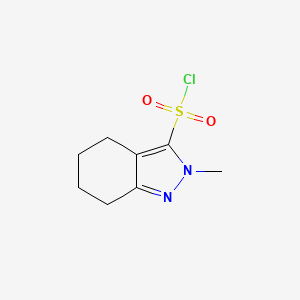
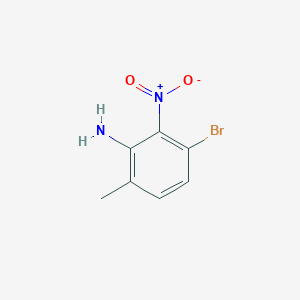
![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)

